molecular formula C10H11FN2OS B6911063 N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide

N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide

Cat. No.: B6911063
M. Wt: 226.27 g/mol
InChI Key: QRCRYQYQLMPKSH-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide is a heterocyclic compound that features a thiolane ring attached to a pyridine ring substituted with a fluorine atom

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-7-6-12-4-3-8(7)13-10(14)9-2-1-5-15-9/h3-4,6,9H,1-2,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCRYQYQLMPKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. This can lead to the inhibition of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoropyridin-4-yl)thiolane-2-carboxamide is unique due to the combination of a fluorinated pyridine ring and a thiolane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

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